molecular formula C6H11ClN2O2 B1288984 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride CAS No. 73839-06-2

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride

カタログ番号: B1288984
CAS番号: 73839-06-2
分子量: 178.62 g/mol
InChIキー: XABIMORGEXTPEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride: is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is a white to yellow solid that is typically stored at +4°C . This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride typically involves the reaction of 3-amino-3-methylpiperidine-2,6-dione with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in the desired form .

化学反応の分析

Types of Reactions: 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various amine derivatives .

科学的研究の応用

Medicinal Chemistry

3-Amino-3-methylpiperidine-2,6-dione hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of bioactive molecules.

Drug Development

The compound has been utilized in the development of drugs targeting various diseases. For instance, it has been studied as a precursor for synthesizing thalidomide analogs, which are known for their anti-inflammatory and immunomodulatory properties. These analogs have shown potential in treating conditions such as leprosy and certain cancers by interacting with the cereblon (CRBN) protein, a crucial component in cellular signaling pathways related to immune response and cancer progression .

Case Study: Pomalidomide

Pomalidomide, a derivative of thalidomide, is primarily used for treating multiple myeloma and has been developed using this compound as a key building block. The compound's ability to enhance immune response against cancer cells is attributed to its structural properties that allow it to bind effectively with target proteins .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies that emphasize efficiency and yield.

Novel Synthesis Routes

Recent patents describe methods involving the use of L-glutamine as a starting material for synthesizing this compound. The process includes protection, cyclization, and deprotection steps under mild conditions, avoiding the need for high-pressure hydrogenation typically required in other methods . This approach not only simplifies the synthesis but also reduces costs significantly.

Research indicates that this compound exhibits biological activities that are beneficial in pharmacology.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound can inhibit inflammatory responses, making them candidates for treating autoimmune diseases and chronic inflammatory conditions . The mechanism involves modulation of immune pathways that are often dysregulated in these diseases.

Anticancer Potential

The compound's derivatives have shown promise in anticancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. Its interaction with CRBN has been highlighted as a mechanism through which it exerts its effects on cancer cell lines .

Summary of Findings

The applications of this compound span several areas within medicinal chemistry:

Application AreaDescriptionReferences
Drug DevelopmentUsed as an intermediate in synthesizing thalidomide analogs for cancer treatment
Synthetic MethodologiesEfficient synthesis routes utilizing L-glutamine as a starting material
Biological ActivityExhibits anti-inflammatory and anticancer properties

作用機序

The mechanism of action of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

類似化合物との比較

    3-Amino-3-Methylpiperidine-2,6-Dione: This compound is similar but lacks the hydrochloride group.

    3-Amino-2,6-Dioxopiperidine: This compound has a similar piperidine structure but different functional groups.

    3-Methylpiperidine-2,6-Dione: This compound is similar but lacks the amino group.

Uniqueness: 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is unique due to the presence of both the amino and hydrochloride groups, which confer specific chemical properties and reactivity. These features make it valuable for various scientific and industrial applications .

生物活性

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride (commonly referred to as AMPDH) is an organic compound with a significant role in medicinal chemistry and biological research. Its structure, which includes both an amino group and a methyl group on the piperidine ring, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C6H10N2O2HClC_6H_{10}N_2O_2\cdot HCl. The synthesis typically involves cyclization reactions starting from amino acids or their derivatives, often employing strong acids like hydrochloric acid under controlled conditions. Alternative methods include using L-Glutamine as a starting material through protection, cyclization, and deprotection steps to achieve high purity .

The biological activity of AMPDH is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : AMPDH has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Cancer Therapy : Recent studies indicate that AMPDH derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a role in apoptosis induction and tumor growth inhibition .
  • Binding Affinity : The compound interacts with specific receptors and proteins, including the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and cancer metastasis .

Biological Activity and Therapeutic Applications

AMPDH has been investigated for various therapeutic applications:

  • Cancer Treatment :
    • Cytotoxicity : AMPDH derivatives have demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • Mechanistic Studies : The compound's ability to induce apoptosis in cancer cells has been linked to its structural properties that enhance binding affinity to target proteins .
  • Neurological Disorders :
    • Alzheimer's Disease : By inhibiting cholinesterase enzymes, AMPDH may enhance cholinergic signaling, offering potential benefits for cognitive function in Alzheimer's patients .
  • Anti-inflammatory Properties :
    • Research indicates that AMPDH could be involved in the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of AMPDH in various biological contexts:

  • A study published in MDPI demonstrated that derivatives of AMPDH showed significant anti-cancer activity through targeted mechanisms that involved apoptosis induction in specific cancer cell lines .
  • Another investigation focused on the dual inhibition of AChE and BuChE by AMPDH derivatives, showcasing their potential as therapeutic agents for Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
Cancer TherapyInduces apoptosis; inhibits tumor growth ,
Neurological DisordersInhibits AChE and BuChE ,
Anti-inflammatoryModulates inflammatory pathways

特性

IUPAC Name

3-amino-3-methylpiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABIMORGEXTPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-06-2
Record name 3-amino-3-methylpiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyloxycarbonyl-α-amino-α-methylglutarimide (2.3 g, 8.3 mmol) was dissolved in ethanol (200 mL) with gentle heat and the resulting solution allowed to cool to room temperature. To this solution was added 4N hydrochloric acid (3 mL) followed by 10% Pd/C (0.4 g). The mixture was hydrogenated in a Parr apparatus under 50 psi of hydrogen for 3 hours. To the mixture was added water (50 mL) to dissolve the product. This mixture was filtered through a Celite pad which was washed with water (50 mL). The filtrate was concentrated in vacuo to afford a solid residue. The solid was slurried in ethanol (20 mL) for 30 min. The slurry was filtered to afford 1.38 g (93%) of α-amino-α-methylglutarimide hydrochloride as a white solid: 1H NMR (DMSO-d6) δ 11.25 (s, 1H), 8.92 (s, 3H), 2.84-2.51 (m, 2H), 2.35-2.09 (m, 2H), 1.53 (s, 3H); HPLC, Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4(aq), 1.03 min (94.6%).
Name
N-Benzyloxycarbonyl-α-amino-α-methylglutarimide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

N-Benzyloxycarbonyl-α-amino-α-methylglutarimide (2.3 g, 8.3 mmol) was dissolved in ethanol (200 mL) with gentle heat and the resulting solution allowed to cool to room temperature. To this solution was added 4N hydrochloric acid (3 mL) followed by 10% Pd/C (0.4 g). The mixture was hydrogenated in a Parr apparatus under 50 psi of hydropen for 3 hours. To the mixture was added water (50 mL) to dissolve the product. This mixture was filtered through a Celite pad which was washed with water (50 mL). The filtrate was concentrated in vacuo to afford a solid residue. The solid was slurried in ethanol (20 mL) for 30 min. The slurry was filtered to afford 1.38 g (93%) of α-amino-α-methylglutarimide hydrochloride as a white solid: 1H NMR (DMSO-d6) δ11.25 (s, 1H), 8.92 (s, 3H), 2.84-2.51 (m, 2H), 2.35-2.09 (m, 2H), 1.53 (s, 3H); HPLC, Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4(aq), 1.03 min (94.6%).
Name
N-Benzyloxycarbonyl-α-amino-α-methylglutarimide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。